Strategic Synthesis and Structural Validation of Pinocembrin 7-Acetate
Strategic Synthesis and Structural Validation of Pinocembrin 7-Acetate
Topic: Synthesis and characterization of Pinocembrin 7-acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Pinocembrin (5,7-dihydroxyflavanone) is a bioactive flavonoid exhibiting significant neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3] However, its therapeutic application is often constrained by bioavailability and metabolic stability.[4] The acetylation of pinocembrin at the 7-position yields Pinocembrin 7-acetate (CAS: 109592-60-1), a derivative designed to modulate lipophilicity while retaining the critical 5-hydroxyl pharmacophore.
This technical guide details a regioselective synthesis protocol that exploits the intramolecular hydrogen bonding of the 5-OH group to exclusively target the 7-OH position. It provides a self-validating characterization workflow using NMR and MS to ensure structural integrity.
Chemical Strategy & Retrosynthetic Analysis
The Regioselectivity Challenge
Pinocembrin possesses two phenolic hydroxyl groups at positions C-5 and C-7.
-
C-7 Hydroxyl: Sterically accessible and chemically distinct as a typical phenol.
-
C-5 Hydroxyl: Forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "chelation effect" significantly reduces the nucleophilicity of the 5-OH oxygen, rendering it unreactive under mild acylation conditions.
Strategic Implication: By controlling reaction temperature and stoichiometry, we can selectively acetylate the C-7 position without protecting the C-5 position. High temperatures or excess acylating agents + strong base (e.g., DMAP) would lead to the 5,7-diacetate, which is often an undesired byproduct.
Reaction Pathway Visualization
The following diagram illustrates the regioselective acetylation pathway.
Caption: Regioselective synthesis pathway exploiting the 5-OH/4-C=O chelation effect.
Experimental Protocol
Materials & Reagents[5]
-
Precursor: Pinocembrin (≥98% purity).
-
Acylating Agent: Acetic Anhydride (
), analytical grade. -
Solvent/Base: Pyridine (Anhydrous).
-
Workup: Hydrochloric acid (1M), Ethyl Acetate, Sodium Sulfate (
), Ethanol (for recrystallization).
Step-by-Step Synthesis Procedure
Step 1: Solubilization Dissolve Pinocembrin (256 mg, 1.0 mmol) in anhydrous pyridine (3.0 mL) in a round-bottom flask equipped with a magnetic stir bar. Ensure complete dissolution to form a pale yellow solution.
Step 2: Controlled Acylation
Add Acetic Anhydride (113 mg, 105
-
Critical Control Point: Do not heat. Heating promotes acetylation at the 5-position.
-
Stoichiometry: A slight excess (1.1 eq) ensures conversion of the 7-OH without forcing the 5-OH reaction.
Step 3: Reaction Monitoring Stir the mixture at room temperature for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Observation: The starting material (
) will disappear, replaced by a less polar product ( ). If a spot appears at , this indicates over-acetylation (diacetate); stop the reaction immediately.
Step 4: Quenching and Workup Pour the reaction mixture into ice-cold water (20 mL) containing 1M HCl (5 mL) to neutralize the pyridine. A white precipitate should form.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (
mL). Wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure.
Step 5: Purification Recrystallize the crude solid from hot Ethanol.
-
Yield: Expected yield is 75–85%.
-
Appearance: White to off-white crystalline solid.
Characterization & Structural Validation
To confirm the identity of Pinocembrin 7-acetate, researchers must validate two key structural features: the presence of the acetate group and the retention of the free 5-hydroxyl group.
NMR Spectroscopy Analysis
The Proton NMR (
| Proton Position | Pinocembrin ( | Pinocembrin 7-Acetate ( | Diagnostic Shift Explanation |
| 5-OH | 12.05 (s) | 12.00 - 12.10 (s) | CRITICAL: Retention of this signal confirms 5-OH is not acetylated. |
| H-6 | 6.01 (d) | ~6.35 (d) | Downfield shift due to deshielding by the adjacent 7-OAc group. |
| H-8 | 6.01 (d) | ~6.50 (d) | Downfield shift due to deshielding by the adjacent 7-OAc group. |
| Acetate ( | N/A | 2.30 (s) | Appearance of a sharp singlet integrates to 3H. |
| H-2 | 5.40 (dd) | 5.45 (dd) | Minimal change; distant from reaction site. |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Molecular Weight: 298.29 g/mol
-
Positive Mode (
): Observed peak at m/z 299 . -
Fragment Ions: Loss of acetyl group (
) may be observed, regenerating the pinocembrin ion at m/z 257.
Characterization Logic Flow
Use the following decision tree to validate your product.
Caption: Validation logic emphasizing the 5-OH NMR signal as the primary quality attribute.
Pharmacological Context for Drug Development
Pinocembrin 7-acetate is not merely a synthetic intermediate; it is a "prodrug-like" modification.
-
Lipophilicity: The acetylation increases
, potentially enhancing blood-brain barrier (BBB) permeability, which is critical for pinocembrin's neuroprotective applications in ischemic stroke. -
Metabolic Stability: Blocking the 7-OH position may retard Phase II metabolism (glucuronidation/sulfation) at that specific site, altering the pharmacokinetic profile compared to the parent molecule.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68071, Pinocembrin. Retrieved from [Link]
-
Shen, X., et al. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules.[2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Chemspace (2025). (2S)-5-hydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-7-yl acetate (Pinocembrin 7-acetate) Product Data. Retrieved from [Link]
-
Soromou, L.W., et al. (2013). Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. BioMed Research International. Retrieved from [Link]
-
Chen, J., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin.[10][11] International Journal of Molecular Sciences. Retrieved from [Link]
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